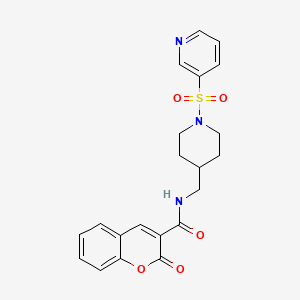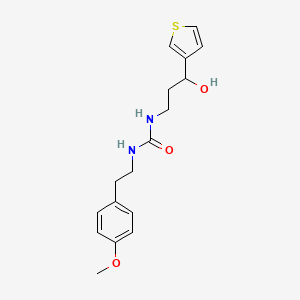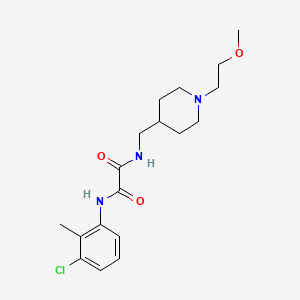
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide, also known as Compound 1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. Its unique structure and properties make it a promising candidate for various biomedical and biochemical studies.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1 is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the inhibition of tumor cell proliferation and induces cell death.
Biochemical and Physiological Effects:
This compound 1 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the activity of certain enzymes involved in cell growth and division. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1 in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer drugs. However, there are also some limitations to its use. For example, its low solubility in water can make it difficult to work with in certain experiments, and its high toxicity levels can make it challenging to work with in vivo.
Direcciones Futuras
There are several future directions for research on N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1. One potential area of research is in the development of new cancer drugs based on its structure and properties. Another potential direction is in the study of its anti-inflammatory and antioxidant properties, which could have applications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations to its use.
Métodos De Síntesis
The synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1 involves a multi-step process that starts with the reaction of 2-aminobenzenethiol with methyl isocyanate to form 2-(methylcarbamoyl)benzenethiol. This intermediate is then reacted with 2-bromo-1-(pyrazin-2-yl)ethanone to form the final product, this compound 1. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide 1 has been shown to have potential applications in various scientific research fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound 1 has potent anti-tumor activity in vitro and in vivo, making it a promising candidate for further drug development.
Propiedades
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-20(11-9-21(10-11)14-8-17-6-7-18-14)16(22)15-19-12-4-2-3-5-13(12)23-15/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVAWRCXCQMXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyano-N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2725269.png)
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2725273.png)
![5-(5-Bromopyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)


![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,4-dichlorobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2725278.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)



